molecular formula C9H14N4O3 B8016917 Betaalanyl-l-histidine

Betaalanyl-l-histidine

Cat. No.: B8016917
M. Wt: 226.23 g/mol
InChI Key: IUMDMUUFPQAZJY-GUJSIPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betaalanyl-l-histidine, commonly known as carnosine, is an endogenous dipeptide composed of betaalanine and l-histidine. It is naturally found in high concentrations in tissues with high metabolic rates, such as muscles and the brain. This compound is known for its antioxidant, anti-inflammatory, and anti-aggregant properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betaalanyl-l-histidine can be synthesized through the direct coupling of unprotected betaalanine with l-histidine mediated by an enzyme. This method involves the use of a recombinant dipeptidase from Serratia marcescens, which shows high synthetic activity towards this compound. The reaction is facilitated by divalent metal ions, higher temperatures, lower pH, and increasing substrate loadings .

Industrial Production Methods

In industrial settings, this compound is produced by subjecting N-BOC-beta-alanine and l-histidine methyl ester hydrochloride to an aminolysis reaction under strong base catalysis. The acid is then deprotected to obtain the final product. This method is characterized by its high yield, good purity, and low cost, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Betaalanyl-l-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Betaalanyl-l-histidine has a wide range of applications in scientific research:

    Chemistry: Used as a buffer and metal ion chelator.

    Biology: Studied for its role in cellular senescence and rejuvenation.

    Medicine: Investigated for its potential in treating neurodegenerative diseases, ischemic injuries, and as an anti-inflammatory agent.

    Industry: Used in the development of nutraceuticals and functional foods .

Mechanism of Action

Betaalanyl-l-histidine exerts its effects through multiple mechanisms:

    Antioxidant Activity: Scavenges reactive oxygen and nitrogen species.

    Anti-inflammatory Activity: Down-regulates the production of pro-inflammatory mediators.

    Energy Metabolism Modulation: Modulates energy metabolism in immune cells.

    Metal Chelation: Binds to metal ions, preventing their harmful effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high concentration in muscle and brain tissues, its multifunctional properties, and its potential therapeutic applications. Unlike its derivatives, it is naturally occurring and has a well-documented safety profile .

Properties

IUPAC Name

(2S,5S)-2,5-diamino-3-(1H-imidazol-5-yl)-4-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-4(10)8(14)6(7(11)9(15)16)5-2-12-3-13-5/h2-4,6-7H,10-11H2,1H3,(H,12,13)(H,15,16)/t4-,6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDMUUFPQAZJY-GUJSIPDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C1=CN=CN1)C(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C(C1=CN=CN1)[C@@H](C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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